3-(1-methyl-1H-indazol-6-yl)propanoic acid
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Overview
Description
3-(1-methyl-1H-indazol-6-yl)propanoic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The indazole nucleus is a significant structure in medicinal chemistry due to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver . Another method involves the reductive cyclization of o-haloaryl-N-tosylhydrazones .
Industrial Production Methods
Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant can produce a variety of 1H-indazoles . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-methyl-1H-indazol-6-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole nucleus can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indazole-4-acetic acid
- 1-methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid
- 2-(1-methyl-1H-indazol-4-yl)propanoic acid
Uniqueness
3-(1-methyl-1H-indazol-6-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(1-methylindazol-6-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h2,4,6-7H,3,5H2,1H3,(H,14,15) |
InChI Key |
VIZIHWZOCWHTDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CCC(=O)O)C=N1 |
Origin of Product |
United States |
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